Zosuquidar Trihydrochloride

ABC transporter selectivity P-gp specificity multidrug resistance phenotyping

P-gp inhibitor substitution introduces confounding transporter and CYP interaction profiles. Zosuquidar trihydrochloride is the only third-generation P-gp modulator with a verified ~60-fold selectivity window between P-gp binding (Ki 59 nM) and CYP3A4 inhibition (Ki 3.8 µM), and does not modulate MRP1, MRP2, or BCRP at concentrations up to 5 µM. • Enables unambiguous P-gp phenotyping in Caco-2/MDCK-MDR1 assays at 3 µM without BCRP/MRP2 confounding. • Fully restores chemosensitivity in MDR cell lines at 0.1-0.5 µM; retains activity 24 h post-washout. • Validated reference standard for P-gp efflux measurement in AML clinical samples.

Molecular Formula C32H34Cl3F2N3O2
Molecular Weight 637.0 g/mol
Cat. No. B1259300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZosuquidar Trihydrochloride
Synonyms(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride
Molecular FormulaC32H34Cl3F2N3O2
Molecular Weight637.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
InChIInChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H
InChIKeyZPFVQKPWGDRLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zosuquidar: Third-Generation P-gp Inhibitor


Zosuquidar trihydrochloride (development code LY335979) is a cyclopropyldibenzosuberane-based, third-generation small-molecule modulator of P-glycoprotein (P-gp, ABCB1) [1]. It binds P-gp with a Ki of 59–60 nM in cell-free assays and competitively inhibits equilibrium binding of [3H]vinblastine to P-gp [2]. Unlike earlier-generation agents, zosuquidar was designed specifically for high transporter selectivity—it does not modulate MRP1 (ABCC1), MRP2 (ABCC2), or BCRP (ABCG2) at concentrations up to 5 µM, approximately 100-fold above its P-gp Ki [3]. The compound reached Phase III clinical evaluation (ECOG 3999) in acute myeloid leukemia but was discontinued after failing to meet its primary endpoint [4]. Despite this, zosuquidar remains a widely used reference standard in P-gp research for its well-characterized selectivity fingerprint.

SelectivityP-gp-selective inhibitor; no reported modulation of MRP1, MRP2 or BCRP at concentrations relevant for P-gp blockade
Reference toolWell-characterized selectivity fingerprint supports P-gp phenotyping and transporter research
Research contextSuitable for in vitro and ex vivo studies requiring P-gp-specific functional modulation

Why Zosuquidar Cannot Be Substituted


P-glycoprotein inhibitors are not functionally interchangeable. First-generation agents (verapamil, cyclosporin A) lack transporter selectivity and inhibit CYP3A4 at concentrations required for P-gp blockade, producing confounding pharmacokinetic drug-drug interactions that force chemotherapy dose reductions [1]. Second-generation and dual inhibitors such as elacridar (GF120918) co-inhibit BCRP, complicating interpretation of ABC transporter phenotyping experiments [2]. Even among third-generation agents, zosuquidar is uniquely characterized by a ~60-fold selectivity window between P-gp binding (Ki 59 nM) and CYP3A4 inhibition (Ki 3.8 µM), verified in human liver microsomes [3]. Substituting any other P-gp inhibitor for zosuquidar in a protocol validated with zosuquidar introduces a different transporter inhibition profile, a different CYP interaction liability, and a different potency ratio—each of which can alter the experimental or clinical outcome.

First-generation inhibitors
Verapamil and cyclosporin A lack P-gp selectivity and inhibit CYP3A4, producing confounding pharmacokinetic interactions.
Dual BCRP inhibitors
Elacridar and tariquidar co-inhibit BCRP at P-gp-blocking concentrations, complicating ABC transporter phenotyping.
Selectivity margin
Zosuquidar has a reported ~60-fold selectivity window between P-gp binding and CYP3A4 inhibition; substitute inhibitors may alter CYP interaction profile.

Zosuquidar: Comparator Evidence


P-gp Specificity: No MRP1 or BCRP Modulation

Zosuquidar (LY335979) demonstrates strict P-gp exclusivity. In a direct head-to-head comparison using a panel of transfected cell lines, LY335979 at 0.5 µM fully reversed vinorelbine resistance in P-gp-expressing HL60/Vinc cells but produced no modulation of drug resistance in MRP1-expressing HL60/ADR cells [1]. Critically, at 5 µM—a concentration approximately 100-fold higher than its P-gp Ki of 59 nM—LY335979 had little to no effect on BCRP-transfected MCF-7 cells exhibiting 26-fold mitoxantrone resistance [1]. This contrasts with elacridar, which potently inhibits both P-gp and BCRP (IC50 ~50 nM for BCRP), and with tariquidar, which at 1 µM can abolish ABCG2/BCRP-mediated drug resistance [2].

P-gp Exclusivity
Head-to-head
At 5 µM (≈100× P-gp Ki), no BCRP modulation vs. elacridar (BCRP IC50 ~50 nM) and tariquidar (inhibits BCRP at 1 µM).
Reported transporter selectivity context; supports P-gp-specific phenotyping.
Data from transfected cell lines; verify in target experimental system.
ABC transporter selectivity P-gp specificity multidrug resistance phenotyping

P-gp over CYP3A4 Selectivity

The selectivity of zosuquidar for P-gp over CYP3A4 was quantified using human liver microsomes. The apparent Ki for inhibition of midazolam 1′-hydroxylation by CYP3A was 3.8 µM, yielding a selectivity ratio of approximately 60-fold versus the P-gp Ki of 59 nM determined in the same study [1]. This is a critical differentiator from first-generation P-gp inhibitors: verapamil and cyclosporin A are both substrates and inhibitors of CYP3A4 at concentrations required for effective P-gp blockade, leading to clinically significant alterations in chemotherapy pharmacokinetics and necessitating dose reductions of co-administered oncolytics [2].

P-gp vs CYP3A4
Reported
Selectivity ratio ≈ 60-fold (Ki P-gp 59 nM, Ki CYP3A4 3.8 µM).
Supports reduced CYP-mediated PK interaction in co-administration studies.
Measured in human liver microsomes; verify under experimental conditions.
CYP450 drug-drug interaction P-gp inhibitor selectivity ADME profiling

Potency Advantage over First-Generation Inhibitors

In a direct comparison using the rhodamine 123 (Rh123) accumulation assay in P-gp-overexpressing HL60/VCR leukemia cells, LY335979 was 500–1500 times more potent than cyclosporin A or verapamil at restoring P-gp substrate accumulation [1]. The IC50 for P-gp functional blockade on isolated CD56+ lymphocytes was 1.2 nM, and in whole blood the IC50 was 174 nM, demonstrating that zosuquidar retains high potency even in the protein-rich, complex matrix of whole human blood where many inhibitors lose efficacy [1]. At 0.1 µM, zosuquidar fully restored sensitivity to vinblastine, doxorubicin, etoposide, and paclitaxel in CEM/VLB100 cells [2].

Functional Potency
Head-to-head
IC50 1.2 nM (isolated CD56+ lymphocytes); 174 nM (whole blood); 500–1500× more potent than cyclosporin A/verapamil in Rh123 accumulation assay.
Reported assay potency context; may support nanomolar P-gp blockade in research samples.
Data from HL60/VCR cells; P-gp blockade potency may vary by cell type.
P-gp inhibition potency multidrug resistance reversal HL60/VCR cellular assay

Modest Chemotherapy PK Interaction

In a Phase I clinical trial of intravenous zosuquidar co-administered with doxorubicin, at zosuquidar doses exceeding 500 mg/m², doxorubicin clearance decreased by 17–22% and doxorubicin AUC increased by 15–25% [1]. This modest PK interaction contrasts sharply with first-generation P-gp modulators such as cyclosporin A, which produce 2- to 3-fold increases in chemotherapy AUC and necessitate 30–50% dose reductions of the co-administered oncolytic to avoid excessive myelosuppression [2]. In a separate population PK analysis of paclitaxel co-administered with oral zosuquidar, a categorical 25% decrease in paclitaxel clearance—corresponding to a 1.3-fold AUC increase—was observed only when zosuquidar Cmax exceeded 350 µg/L (the IC50 of a sigmoidal Emax model was 328 µg/L) [3].

Chemotherapy PK
Class-level
Doxorubicin CL decreased 17–22%, AUC increased 15–25% (zosuquidar >500 mg/m²); cyclosporin A: 2–3-fold AUC increase, requiring dose reduction.
Reported PK interaction context; suggests lower PK perturbation in co-administration protocols.
Phase I trial data; RUO – not for clinical dose decisions.
clinical pharmacokinetics drug-drug interaction chemotherapy co-administration

P-gp-Specific Brain Penetration

The functional impact of zosuquidar's P-gp-exclusive profile was demonstrated in a comparative murine brain distribution study. In wild-type mice, co-administration of zosuquidar (>3 mg/kg) with intravenous imatinib enhanced brain uptake of imatinib by approximately 4-fold, while the dual P-gp/BCRP inhibitor elacridar produced a significantly greater 9.3-fold enhancement [1]. Notably, zosuquidar did not increase brain penetration of imatinib metabolites, whereas elacridar enhanced metabolite brain distribution 2.8-fold [1]. This divergence directly reflects the additional BCRP blockade provided by elacridar at the blood-brain barrier, confirming that zosuquidar can be used to isolate P-gp's contribution to brain efflux without BCRP confounding [2].

Brain Penetration
Head-to-head
Imatinib brain uptake: zosuquidar ~4-fold increase; elacridar 9.3-fold increase. No increase in metabolite brain penetration with zosuquidar.
Supports P-gp-specific brain efflux assessment without BCRP confounding.
Data from wild-type mice; verify in target model.
blood-brain barrier CNS drug delivery transporter phenotyping in vivo

Zosuquidar: Research Applications


P-gp Efflux Phenotyping in ADME

When screening new chemical entities for P-gp substrate liability using Caco-2 or MDCK-MDR1 monolayer assays, zosuquidar at a concentration of 3 µM provides selective P-gp inhibition without confounding BCRP or MRP2 blockade, as validated by Mease et al. (2012) [1]. This concentration was established as the optimal selective window where P-gp is fully inhibited but BCRP and MRP2 remain functional, enabling unambiguous classification of a compound's transporter dependence. Unlike elacridar, which at its effective P-gp inhibitory concentration also potently inhibits BCRP, zosuquidar preserves the ability to independently assess the contribution of each efflux transporter in the same cell monolayer system.

Ex Vivo P-gp Assessment in Leukemia Samples

Zosuquidar is the reference inhibitor for measuring P-gp efflux activity in circulating leukemia blasts and CD56+ natural killer lymphocytes from AML patients. The validated assay uses dual fluorescence flow cytometry with rhodamine 123 as a P-gp substrate, where zosuquidar at 1–2 nM fully blocks P-gp function on isolated CD56+ cells and at 174 nM achieves maximal blockade in whole blood [2]. These nanomolar effective concentrations are achievable in clinical PK studies, and the specificity for P-gp over MRP1 and BCRP ensures that observed efflux modulation is attributable solely to P-gp activity—a critical requirement for correlating P-gp function with clinical treatment response.

Blood-Brain Barrier P-gp Contribution

For in vivo experiments designed to quantify the specific contribution of P-gp (versus BCRP) to limiting brain penetration of a CNS drug candidate, zosuquidar at doses exceeding 3 mg/kg in mice produces P-gp-selective blockade at the BBB [3]. The 4-fold enhancement of imatinib brain uptake achieved with zosuquidar reflects P-gp inhibition alone, whereas elacridar's 9.3-fold enhancement reflects combined P-gp + BCRP blockade [3]. Using zosuquidar thus allows researchers to parse the individual contribution of P-gp to brain efflux, which is essential when the goal is to determine whether a structural modification to a drug candidate has successfully reduced P-gp recognition without inadvertently increasing BCRP affinity.

P-gp-Specific Chemosensitization in MDR Lines

In cytotoxicity assays using P-gp-overexpressing multidrug-resistant cell lines (e.g., CEM/VLB100, HL60/VCR, MCF-7/ADR), zosuquidar at 0.1–0.5 µM fully restores sensitivity to vinblastine, doxorubicin, etoposide, and paclitaxel without modulating non-P-gp resistance mechanisms [4]. This stands in contrast to verapamil and cyclosporin A, which require 500–1500-fold higher concentrations that introduce off-target effects including calcium channel blockade (verapamil) and calcineurin inhibition (cyclosporin A). Additionally, zosuquidar retains full chemosensitization activity even when removed from the culture medium 24 hours prior to the cytotoxicity assay—a property that simplifies experimental workflow and reduces the risk of direct drug-drug interactions in the assay readout [4].

Application
Selection Property
Validation Focus
P-gp Efflux Phenotyping
Selective P-gp inhibition without BCRP/MRP2 confounding
Verify transporter-specific efflux in monolayer assays
Ex Vivo P-gp Functional Assay
P-gp-selective blockade at low concentrations
Correlate P-gp function with research endpoints in leukemia research samples
Blood-Brain Barrier P-gp Contribution
P-gp-specific blockade without BCRP co-inhibition
Differentiate P-gp vs. BCRP contribution to brain efflux
Chemosensitization in MDR Cell Lines
Reported chemosensitization without off-target effects
Assess P-gp-mediated resistance reversal in cytotoxicity assays

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